Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Overview
Description
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate is a hypervalent iodine compound widely used in organic synthesis. It is known for its electrophilic properties and is often employed as a reagent in various chemical reactions. This compound is particularly valued for its ability to generate arynes under mild conditions, making it a crucial tool in aryne chemistry .
Mechanism of Action
Target of Action
It’s known that this compound is used in aryne chemistry as a precursor .
Mode of Action
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate interacts with its targets by acting as a precursor in the generation of benzyne under mild conditions of simple fluoride treatment at room temperature . This interaction leads to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
It’s known to play a crucial role in aryne chemistry, particularly in the generation of benzyne , which can further participate in various chemical reactions.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a precursor in the generation of benzyne . The resulting benzyne can participate in various chemical reactions, leading to the synthesis of a wide range of compounds.
Action Environment
It’s known that the generation of benzyne from this compound occurs under mild conditions of simple fluoride treatment at room temperature , suggesting that the reaction conditions can significantly influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 2-(trimethylsilyl)phenylboronic acid with iodine monochloride, followed by treatment with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar principles as laboratory-scale synthesis. The process involves careful control of reaction conditions to ensure high yield and purity, often utilizing large-scale reactors and automated systems to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include fluoride ions, which facilitate the generation of arynes. Reactions are typically conducted under mild conditions, such as room temperature, to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In aryne chemistry, the primary product is often an aryne intermediate, which can further react to form various substituted aromatic compounds .
Scientific Research Applications
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the generation of arynes for the construction of complex aromatic compounds.
Biology: The compound’s ability to generate reactive intermediates makes it useful in the study of biological pathways and mechanisms.
Medicine: While direct medical applications are limited, the compound’s role in synthesizing biologically active molecules is significant.
Comparison with Similar Compounds
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate is unique compared to other hypervalent iodine compounds due to its ability to generate arynes under mild conditions. Similar compounds include:
2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: Another aryne precursor with similar reactivity but different structural features.
Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate: A closely related compound with similar applications in aryne chemistry.
These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
phenyl-(2-trimethylsilylphenyl)iodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCTXOAWWNOUFK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3IO3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447058 | |
Record name | Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164594-13-2 | |
Record name | Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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